Imrecoxib

Description

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

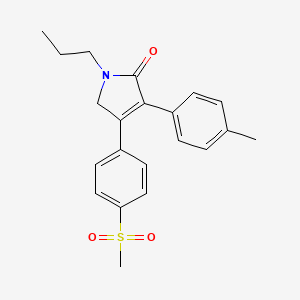

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylphenyl)-3-(4-methylsulfonylphenyl)-1-propyl-2H-pyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3S/c1-4-13-22-14-19(16-9-11-18(12-10-16)26(3,24)25)20(21(22)23)17-7-5-15(2)6-8-17/h5-12H,4,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMZZGKKZDJGAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC(=C(C1=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395683-14-4 | |

| Record name | Imrecoxib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0395683144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imrecoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12354 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IMRECOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGW6W5758V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Imrecoxib's Mechanism of Action in Osteoarthritis: A Technical Guide

Executive Summary: Imrecoxib is a moderately selective non-steroidal anti-inflammatory drug (NSAID) that primarily functions by inhibiting the cyclooxygenase-2 (COX-2) enzyme, a key mediator in the inflammatory cascade of osteoarthritis (OA).[1][2] Its mechanism extends beyond simple enzyme inhibition to include the downregulation of COX-2 mRNA expression, modulation of synovial macrophage polarization, and direct chondroprotective effects.[3][4] By inactivating the COX-2/Prostaglandin E2 (PGE2) signaling pathway, this compound shifts the balance from a pro-inflammatory (M1) to an anti-inflammatory (M2) macrophage phenotype.[4][5] This immunomodulatory action, coupled with the direct inhibition of inflammatory and catabolic pathways in chondrocytes, results in reduced pain, attenuated cartilage degradation, and preservation of joint integrity. This document provides a detailed examination of these mechanisms, supported by quantitative data and experimental methodologies.

Core Mechanism: Selective Inhibition of the COX-2/PGE2 Pathway

The foundational mechanism of this compound in treating osteoarthritis is its selective inhibition of the COX-2 enzyme.[6] In the inflammatory environment of an osteoarthritic joint, pro-inflammatory cytokines stimulate the upregulation of COX-2 in chondrocytes and synovial cells.[7] This enzyme is responsible for converting arachidonic acid into prostaglandins (B1171923), particularly Prostaglandin E2 (PGE2), which is a potent mediator of inflammation, pain, and fever.[1][6]

This compound's action is twofold:

-

Direct Enzyme Inhibition: It selectively binds to the active site of the COX-2 enzyme, preventing the synthesis of pro-inflammatory prostaglandins.[1] Its molecular structure confers selectivity for COX-2 over the constitutively expressed COX-1 enzyme, which is responsible for producing prostaglandins that protect the gastric mucosa. This selectivity is believed to reduce the gastrointestinal side effects commonly associated with non-selective NSAIDs.[1][6]

-

Transcriptional Regulation: Beyond enzymatic inhibition, this compound has been shown to dose-dependently inhibit the expression of COX-2 mRNA, thereby reducing the total amount of available enzyme.[3]

This dual-level inhibition of the COX-2/PGE2 pathway is central to its anti-inflammatory and analgesic effects.

Immunomodulatory Effects: Regulation of Macrophage Polarization

A critical, more recently elucidated mechanism of this compound involves its ability to modulate the phenotype of synovial macrophages. In osteoarthritis, the synovium is often infiltrated by macrophages that adopt a pro-inflammatory M1 phenotype, releasing cytokines that exacerbate inflammation and cartilage degradation.[4]

This compound has been demonstrated to promote the polarization of these M1 macrophages towards an anti-inflammatory M2 phenotype.[4][5] This is achieved by inactivating the COX-2/PGE2 signaling pathway within the macrophages themselves.[4]

-

M1 Macrophages (Pro-inflammatory): Produce high levels of IL-1β, IL-6, and TNF-α.

-

M2 Macrophages (Anti-inflammatory/Pro-resolving): Produce anti-inflammatory cytokines and are involved in tissue repair. Key markers include Arginase-1 (Arg-1) and CD206.[4]

By suppressing the M1 phenotype and promoting the M2 phenotype, this compound reduces the concentration of damaging cytokines in the joint, creating a more favorable environment for cartilage preservation and symptom relief.[4]

Chondroprotective Mechanisms

The therapeutic benefit of this compound in osteoarthritis extends to direct protective effects on chondrocytes, the sole cell type in cartilage. These effects are a downstream consequence of both COX-2/PGE2 inhibition and macrophage polarization.

-

Inhibition of Catabolic Enzymes: Pro-inflammatory cytokines like IL-1β stimulate chondrocytes to produce matrix metalloproteinases (MMPs) (e.g., MMP-3, MMP-13) and aggrecanases (e.g., ADAMTS5), which degrade collagen and aggrecan, the primary structural components of cartilage.[4][8] this compound treatment has been shown to reduce the levels of these degenerative enzymes.[4][9]

-

Anti-Apoptotic Effects: By reducing inflammatory signaling, this compound inhibits chondrocyte apoptosis (programmed cell death), thereby preserving the cellularity of the cartilage matrix.[7][9]

-

Promotion of Anabolic Activity: Studies have shown that this compound can increase the synthesis of Type II collagen, a crucial component for the tensile strength of articular cartilage.[7][9]

Quantitative Analysis of this compound's Effects

The mechanisms of this compound are supported by quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Enzyme Inhibition

| Parameter | Value | Source |

|---|---|---|

| COX-1 IC50 | 115 ± 28 nmol/L | [3][7] |

| COX-2 IC50 | 18 ± 4 nmol/L | [3][7] |

| Selectivity Ratio (COX-1/COX-2) | 6.39 |[7][10] |

Table 2: In Vivo and In Vitro Efficacy in Osteoarthritis Models

| Model | Parameter | Treatment Group | Result | Source |

|---|---|---|---|---|

| Mouse DMM Model | OARSI Score¹ | DMM + this compound (Low Dose) | 5.33 ± 1.15 | [4] |

| DMM + this compound (Medium Dose) | 4.67 ± 1.15 | [4] | ||

| DMM + this compound (High Dose) | 2.67 ± 1.15 | [4] | ||

| In Vitro Chondrocytes | Apoptosis Rate² | M1-CM³ + this compound (Low Dose) | 19.50% ± 1.50% | [4] |

| M1-CM³ + this compound (Medium Dose) | 16.10% ± 0.85% | [4] | ||

| M1-CM³ + this compound (High Dose) | 9.07% ± 1.90% | [4] |

¹Osteoarthritis Research Society International score; lower scores indicate less cartilage degradation. ²Apoptosis induced by conditioned medium from M1 macrophages. ³CM: Conditioned Medium.

Key Experimental Methodologies

The data supporting this compound's mechanism of action are derived from well-defined experimental protocols.

5.1 In Vivo Osteoarthritis Model: Destabilization of the Medial Meniscus (DMM) This widely used surgical model induces OA in rodents, mimicking post-traumatic osteoarthritis in humans.

-

Protocol: In mice, the medial meniscotibial ligament is transected, leading to instability of the knee joint and subsequent cartilage degeneration and synovitis.[5]

-

Treatment: Following surgery, animals are randomized into groups: a sham control, a DMM model group receiving a vehicle, and DMM model groups receiving varying doses of this compound orally.[4]

-

Assessments:

-

Pain Behavior: Measured using the von Frey filament (mechanical allodynia) and hot plate (thermal hyperalgesia) tests.[5]

-

Histological Analysis: Knee joints are harvested, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology and Safranin O-Fast Green to visualize cartilage proteoglycan content. Cartilage degradation is quantified using the OARSI scoring system.[4]

-

Immunohistochemistry: Joint sections are stained for specific markers of inflammation (e.g., IL-6, TNF-α) and cartilage degradation (e.g., MMP-3) to quantify their expression levels.[4]

-

Macrophage Polarization Analysis: Synovial tissue is analyzed via immunofluorescence for M1 (e.g., CD86) and M2 (e.g., CD206) macrophage markers.[5]

-

5.2 In Vitro Macrophage Polarization and Chondrocyte Co-culture This protocol is designed to investigate the cellular crosstalk between macrophages and chondrocytes.

-

Protocol:

-

Macrophage Culture: A macrophage cell line (e.g., RAW264.7) is cultured. M1 polarization is induced using lipopolysaccharide (LPS).[4]

-

This compound Treatment: LPS-stimulated macrophages are treated with different concentrations of this compound.

-

Conditioned Medium (CM) Collection: The culture supernatant (Conditioned Medium), containing all factors secreted by the macrophages, is collected from each treatment group.[4]

-

Chondrocyte Treatment: Primary chondrocytes or a chondrocyte cell line are then cultured in this CM.

-

-

Assessments:

-

Macrophage Gene Expression: mRNA levels of M1 (IL-6, TNF-α, iNOS) and M2 (Arg-1, CD206) markers are quantified using RT-qPCR.[4]

-

Chondrocyte Viability/Apoptosis: Chondrocyte apoptosis is measured via flow cytometry (e.g., Annexin V/PI staining).[4]

-

Chondrocyte Gene Expression: mRNA levels of inflammatory (IL-6, COX-2) and catabolic (MMP-3, ADAMTS5) markers in chondrocytes are quantified using RT-qPCR.[4]

-

Conclusion

The mechanism of action for this compound in osteoarthritis is multifaceted, initiated by the selective inhibition of the COX-2 enzyme and its mRNA expression. This primary action effectively reduces the production of inflammatory prostaglandins, leading to pain relief. Furthermore, this compound exerts significant immunomodulatory effects by promoting the polarization of synovial macrophages from a destructive M1 phenotype to a reparative M2 phenotype via inactivation of the COX-2/PGE2 pathway. This shift in the synovial environment, combined with direct effects on chondrocytes—namely the reduction of catabolic enzyme expression and inhibition of apoptosis—confers a chondroprotective profile. This comprehensive mechanism underscores its efficacy in not only managing the symptoms of osteoarthritis but also potentially modifying the disease process at a cellular level.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound: Advances in Pharmacology and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a novel and selective cyclooxygenase 2 inhibitor with anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound attenuates osteoarthritis by modulating synovial macrophage polarization through inactivating COX-2/PGE2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. This compound: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of non-steroidal anti-inflammatory drugs on matrix metalloproteinases levels in patients with osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the COX-2 Selectivity Profile of Imrecoxib

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the cyclooxygenase-2 (COX-2) selectivity profile of Imrecoxib, a moderately selective COX-2 inhibitor. The document details its inhibitory activity, the experimental methodologies used for its characterization, and its mechanism of action within the broader context of pro-inflammatory signaling pathways.

Quantitative Analysis of COX Inhibition

This compound demonstrates a preferential inhibition of the COX-2 enzyme over COX-1. Its anti-inflammatory effects are primarily attributed to this selectivity, which reduces the production of pro-inflammatory prostaglandins (B1171923) at sites of inflammation while minimizing the impact on the homeostatic functions of COX-1.[1][2]

Inhibitory Concentration (IC50) and Selectivity Ratio

The potency and selectivity of this compound have been quantified through in vitro assays. The half-maximal inhibitory concentrations (IC50) for both COX isoforms were determined, and from these values, a selectivity ratio was calculated. This compound is characterized as a moderately selective COX-2 inhibitor.[3][4] The key quantitative data are summarized in the table below.

| Inhibitor | COX-1 IC50 (nmol/L) | COX-2 IC50 (nmol/L) | Selectivity Ratio (COX-1/COX-2) | Reference |

| This compound | 115 ± 28 | 18 ± 4 | 6.39 | [3][5][6][7] |

| Celecoxib | - | - | 7.6 | [6][8][9] |

| Rofecoxib | - | - | 35 | [8][9] |

| Etoricoxib | - | - | 106 | [8][9] |

| Valdecoxib | - | - | 30 | [8][9] |

Table 1: Comparative COX Inhibition Profile. The selectivity ratio is calculated as IC50 (COX-1) / IC50 (COX-2). A higher ratio indicates greater selectivity for COX-2.

In addition to inhibiting the COX-2 enzyme directly, this compound has been shown to selectively and dose-dependently inhibit the expression of COX-2 mRNA, further contributing to its anti-inflammatory properties.[3][10][11]

Experimental Protocols

The quantitative data presented were derived from specific in vitro experimental setups. The methodologies for the key assays are detailed below.

Whole-Cell Assay for COX-1 and COX-2 Inhibition

This assay was employed to determine the IC50 values of this compound against COX-1 and COX-2 in a cellular environment.[3][5]

-

Objective: To measure the concentration of this compound required to inhibit 50% of COX-1 and COX-2 enzymatic activity.

-

Protocol Steps:

-

Macrophage Isolation: Peritoneal macrophages are harvested from mice.

-

COX-1 Induction: To measure COX-1 activity, macrophages are stimulated with calcimycin (B1668216) (A23187), which induces the release of arachidonic acid, the substrate for constitutive COX-1.[3]

-

COX-2 Induction: To measure COX-2 activity, a separate batch of macrophages is stimulated with lipopolysaccharide (LPS), which induces the expression of the COX-2 enzyme.[3][10]

-

Inhibitor Incubation: Varying concentrations of this compound are added to both the COX-1 and COX-2 induced cell cultures.

-

Prostaglandin (B15479496) Measurement: The production of prostaglandins (specifically PGE2) or other prostanoids (like thromboxane (B8750289) B2 for COX-1) is measured, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

IC50 Calculation: The concentration of this compound that causes a 50% reduction in prostaglandin production compared to the control (no inhibitor) is determined as the IC50 value.

-

RT-PCR Analysis of COX-2 mRNA Expression

This method was used to assess the effect of this compound on the gene expression of COX enzymes.[3][5]

-

Objective: To determine if this compound affects the transcription of COX-1 and COX-2 genes.

-

Protocol Steps:

-

Cell Culture and Stimulation: U937 cells are cultured and then stimulated with Phorbol 12-myristate 13-acetate (PMA) and LPS to induce COX-2 expression.[11]

-

Treatment: The stimulated cells are treated with different concentrations of this compound (e.g., 0.1-10 µM) for a specified period (e.g., 24 hours).[7][11]

-

RNA Extraction: Total RNA is isolated from the treated and untreated cells.

-

Reverse Transcription (RT): The extracted RNA is reverse transcribed into complementary DNA (cDNA).

-

Polymerase Chain Reaction (PCR): The cDNA is amplified using specific primers for COX-1, COX-2, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analysis: The PCR products are analyzed via gel electrophoresis or quantitative PCR (qPCR) to determine the relative levels of COX-1 and COX-2 mRNA in treated versus control cells.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the key biological pathway and experimental workflow related to the COX-2 selectivity of this compound.

Caption: Cyclooxygenase (COX) signaling pathway showing differential inhibition by this compound.

Caption: Experimental workflow for the whole-cell COX inhibition assay.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound: a novel and selective cyclooxygenase 2 inhibitor with anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. dovepress.com [dovepress.com]

- 7. This compound | COX | TargetMol [targetmol.com]

- 8. This compound: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. | BioWorld [bioworld.com]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Downstream Signaling Pathways of Imrecoxib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imrecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor utilized for its anti-inflammatory and analgesic properties, particularly in the management of osteoarthritis. Its primary mechanism of action involves the direct inhibition of the COX-2 enzyme, a key player in the inflammatory cascade. This guide provides a comprehensive technical overview of the downstream signaling pathways modulated by this compound. Beyond the canonical COX-2/prostaglandin (B15479496) E2 (PGE2) axis, this document delves into the subsequent molecular events, including the modulation of macrophage polarization, effects on chondrocyte apoptosis and extracellular matrix homeostasis, and the interplay with crucial inflammatory signaling cascades such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This guide is intended to be a valuable resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the core signaling pathways to facilitate a deeper understanding of this compound's molecular pharmacology.

Core Mechanism of Action: Selective COX-2 Inhibition

This compound exerts its primary therapeutic effects by selectively binding to and inhibiting the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is an inducible enzyme that is upregulated in response to inflammatory stimuli and plays a critical role in the conversion of arachidonic acid to prostaglandins (B1171923), which are potent mediators of inflammation, pain, and fever. By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, this compound reduces the synthesis of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[2]

Quantitative Data: Inhibitory Potency

The selectivity of this compound for COX-2 over COX-1 is a key aspect of its pharmacological profile. This is quantitatively expressed by the half-maximal inhibitory concentration (IC50) values.

| Enzyme | IC50 (nM) | Reference |

| COX-1 | 115 ± 28 | [3] |

| COX-2 | 18 ± 4 | [3] |

Experimental Protocol: IC50 Determination (Whole Cell Assay)

The inhibitory effects of this compound on COX-1 and COX-2 can be determined using a whole-cell assay with murine peritoneal macrophages.[3]

Protocol:

-

Macrophage Isolation: Harvest peritoneal macrophages from mice.

-

COX-1 Induction: Induce COX-1 activity in macrophages by treating with calcimycin.

-

COX-2 Induction: Induce COX-2 activity in a separate set of macrophages by treating with lipopolysaccharide (LPS).

-

This compound Treatment: Incubate both sets of induced macrophages with varying concentrations of this compound.

-

Prostaglandin Measurement: Measure the production of prostaglandins (e.g., PGE2) in the cell supernatant using an enzyme immunoassay (EIA) or enzyme-linked immunosorbent assay (ELISA).

-

IC50 Calculation: Calculate the IC50 value as the concentration of this compound that causes a 50% reduction in prostaglandin production for each COX isoform.

Downstream Signaling Pathways

The inhibition of COX-2 by this compound initiates a cascade of downstream effects that extend beyond the simple reduction of prostaglandins. These effects are crucial for its overall therapeutic efficacy.

The COX-2/PGE2 Signaling Pathway

The most direct downstream consequence of this compound's action is the suppression of the COX-2/PGE2 signaling pathway.[4][5] This pathway is central to the inflammatory response in conditions like osteoarthritis.[4]

This compound inhibits the conversion of arachidonic acid to PGE2 by targeting COX-2.

Modulation of Macrophage Polarization

A significant downstream effect of this compound is its ability to modulate the polarization of macrophages, key immune cells in the synovium of osteoarthritic joints. This compound promotes a shift from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[1][4][5] This is achieved, at least in part, through the inactivation of the COX-2/PGE2 pathway within the macrophages themselves.[4][5]

Quantitative Data: Macrophage Polarization Markers

| Marker | Phenotype | Effect of this compound | Reference |

| CD86 | M1 | Decreased Expression | [1][4] |

| iNOS | M1 | Decreased Expression | [4] |

| IL-6, IL-1β, TNF-α | M1 | Decreased Expression | [1][4] |

| CD206 | M2 | Increased Expression | [1][4] |

| Arg-1 | M2 | Increased Expression | [1] |

Experimental Protocol: Macrophage Polarization Assay

This protocol describes an in vitro method to assess the effect of this compound on macrophage polarization.[4]

-

Cell Culture: Culture RAW264.7 macrophages.

-

M1 Polarization: Induce M1 polarization by stimulating the cells with LPS (100 ng/mL) for 24 hours.

-

This compound Treatment: Treat the M1-polarized macrophages with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) for 24 hours.

-

Marker Analysis:

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of secreted cytokines (e.g., IL-6, TNF-α) using ELISA.[4]

This compound promotes a shift from M1 to M2 macrophage polarization.

Effects on Chondrocyte Apoptosis and Extracellular Matrix Homeostasis

This compound has demonstrated protective effects on chondrocytes, the primary cells in cartilage. It can inhibit apoptosis (programmed cell death) and promote the synthesis of essential extracellular matrix components, thereby helping to preserve cartilage integrity in osteoarthritis.[6]

Quantitative Data: Chondrocyte Viability and Matrix Synthesis

| Parameter | Effect of this compound (10 µM) | Reference |

| Chondrocyte Viability | Increased | [6] |

| Type II Collagen Synthesis | Increased | [6] |

| Chondrocyte Apoptosis | Inhibited | [6] |

Experimental Protocol: Chondrocyte Apoptosis Assay

This protocol outlines a method to study the effect of this compound on IL-1β-induced chondrocyte apoptosis.[6]

-

Cell Culture: Culture human knee osteoarthritis chondrocytes.

-

Model Induction: Create an in vitro model of osteoarthritis by treating the chondrocytes with interleukin-1β (IL-1β) (5 µg/L).

-

This compound Treatment: In the experimental group, co-treat the cells with IL-1β and this compound (10 µmol/L).

-

Apoptosis Assessment:

-

Flow Cytometry: Use an Annexin V-FITC/PI apoptosis detection kit to quantify the percentage of apoptotic cells.

-

Caspase-3 Activity: Measure the activity of caspase-3, a key executioner caspase, using a colorimetric or fluorometric assay.

-

-

Matrix Synthesis Analysis:

-

Western Blot: Analyze the protein expression of Type II collagen in cell lysates.

-

Immunohistochemistry: In tissue explants, perform immunohistochemical staining for Type II collagen.

-

This compound protects chondrocytes by inhibiting apoptosis and promoting matrix synthesis.

Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of this compound are also mediated through its influence on key intracellular signaling pathways, including the NF-κB and MAPK pathways. While direct and extensive studies on this compound's modulation of these pathways in osteoarthritis are still emerging, evidence from related contexts and other COX-2 inhibitors provides a strong rationale for their involvement.

-

NF-κB Pathway: In a model of paraquat-induced pulmonary fibrosis, this compound was found to inhibit the NF-κB/snail signaling pathway, suggesting a role in regulating epithelial-mesenchymal transition.[7] In the context of inflammation, NF-κB is a master regulator of pro-inflammatory gene expression.

-

MAPK Pathway: The MAPK family, including p38, JNK, and ERK, is involved in regulating the cellular response to inflammatory stimuli.[8] In a model of bleomycin-induced pulmonary fibrosis, this compound was shown to inhibit the TGF-β1/ERK1/2 signaling pathway.[9]

Experimental Workflow: Investigating NF-κB and MAPK Pathways

Workflow for studying the effects of this compound on NF-κB and MAPK signaling.

Conclusion

This compound's therapeutic effects are rooted in its selective inhibition of COX-2, leading to a reduction in pro-inflammatory prostaglandins. This primary action triggers a cascade of beneficial downstream signaling events, including the favorable modulation of macrophage polarization towards an anti-inflammatory phenotype and the protection of chondrocytes from apoptosis and matrix degradation. Furthermore, emerging evidence suggests that this compound's anti-inflammatory properties are also mediated through its influence on the NF-κB and MAPK signaling pathways. A thorough understanding of these intricate molecular mechanisms is paramount for the continued development and targeted application of this compound and other selective COX-2 inhibitors in the treatment of inflammatory diseases.

References

- 1. This compound attenuates osteoarthritis by modulating synovial macrophage polarization through inactivating COX-2/PGE2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative imaging assay for NF-kappaB nuclear translocation in primary human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | this compound attenuates osteoarthritis by modulating synovial macrophage polarization through inactivating COX-2/PGE2 signaling pathway [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effects of nonsteroidal anti-inflammatory drugs on clinical outcomes, synovial fluid cytokine concentration and signal transduction pathways in knee osteoarthritis. A randomized open label trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TBK1 pharmacological inhibition mitigates osteoarthritis through attenuating inflammation and cellular senescence in chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound: Advances in Pharmacology and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of Imrecoxib on Prostaglandin E2 Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imrecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that has demonstrated significant anti-inflammatory and analgesic effects.[1][2][3] Its primary mechanism of action involves the inhibition of COX-2, a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins (B1171923), including prostaglandin (B15479496) E2 (PGE2).[1][4] PGE2 is a potent inflammatory mediator involved in pain, swelling, and fever.[3][5] This technical guide provides an in-depth overview of the effect of this compound on PGE2 synthesis, summarizing key quantitative data, detailing experimental protocols, and visualizing the relevant biological pathways.

Introduction to this compound and Prostaglandin E2

This compound is a non-steroidal anti-inflammatory drug (NSAID) with a higher selectivity for COX-2 over COX-1.[2][5] The COX-1 isoenzyme is constitutively expressed in various tissues and is involved in physiological functions such as protecting the gastric mucosa.[4] In contrast, COX-2 is induced by inflammatory stimuli and is responsible for the increased production of prostaglandins at sites of inflammation.[4] By selectively inhibiting COX-2, this compound reduces the synthesis of pro-inflammatory prostaglandins like PGE2, thereby mitigating inflammation and pain with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[1][3]

Prostaglandin E2 is synthesized from arachidonic acid through a series of enzymatic reactions. Initially, arachidonic acid is converted to prostaglandin H2 (PGH2) by COX enzymes. PGH2 is then further metabolized to PGE2 by prostaglandin E synthases. The inhibition of COX-2 by this compound directly curtails the production of PGH2, leading to a subsequent reduction in PGE2 synthesis.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound against COX-1 and COX-2 has been quantified in various studies. This data is crucial for understanding its selectivity and therapeutic window.

| Parameter | Value | Cell/System | Reference |

| COX-1 IC50 | 115 ± 28 nmol/L | Murine Peritoneal Macrophages | [2] |

| COX-2 IC50 | 18 ± 4 nmol/L | Murine Peritoneal Macrophages | [2] |

| COX-1/COX-2 IC50 Ratio | 6.39 | Murine Peritoneal Macrophages | [5] |

IC50: The half maximal inhibitory concentration.

Studies have also demonstrated a dose-dependent inhibition of PGE2 secretion by this compound in cell-based assays. In one study using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound significantly reduced the secretion of PGE2 at concentrations of 10, 50, and 100 μmol/L.[1]

Signaling Pathways and Mechanisms of Action

This compound exerts its effect on PGE2 synthesis by directly inhibiting the enzymatic activity of COX-2. The following diagram illustrates the signaling pathway leading to PGE2 production and the point of intervention for this compound.

Experimental Protocols

This section details the methodologies used in key experiments to evaluate the effect of this compound on PGE2 synthesis.

In Vitro Inhibition of PGE2 in Macrophages

This protocol describes a cell-based assay to quantify the dose-dependent inhibition of PGE2 production by this compound in RAW264.7 macrophages.

Materials:

-

RAW264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

PGE2 ELISA Kit

Procedure:

-

Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seeding: Seed the cells in 24-well plates at a suitable density and allow them to adhere overnight.

-

Stimulation and Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µmol/L) for 1-2 hours. Subsequently, stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce COX-2 expression and PGE2 production.[1] Include appropriate controls (untreated cells, LPS-only treated cells).

-

Sample Collection: After the incubation period, collect the cell culture supernatant (conditioned medium).

-

PGE2 Measurement: Quantify the concentration of PGE2 in the collected supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of PGE2 synthesis for each this compound concentration compared to the LPS-only control.

In Vitro Inhibition of COX-2 mRNA Expression

This protocol outlines the use of reverse transcription-polymerase chain reaction (RT-PCR) to assess the effect of this compound on COX-2 mRNA expression in the human macrophage cell line U937.[2]

Materials:

-

U937 macrophage cell line

-

RPMI-1640 medium

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

This compound

-

RNA extraction kit

-

RT-PCR reagents and primers for COX-2 and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Cell Culture and Differentiation: Culture U937 cells in RPMI-1640 medium. Differentiate the cells into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.

-

Stimulation and Treatment: Treat the differentiated macrophages with various concentrations of this compound for a specified period, followed by stimulation with LPS to induce COX-2 expression.

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

-

RT-PCR: Perform reverse transcription to synthesize cDNA, followed by PCR amplification using specific primers for COX-2 and a housekeeping gene.

-

Analysis: Analyze the PCR products by gel electrophoresis or quantitative real-time PCR to determine the relative expression levels of COX-2 mRNA in treated versus control cells.

Conclusion

The available data robustly demonstrates that this compound is a potent and selective inhibitor of COX-2. This inhibition directly translates to a significant, dose-dependent reduction in the synthesis of prostaglandin E2, a key mediator of inflammation and pain. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other selective COX-2 inhibitors. Further research focusing on detailed dose-response relationships in various cell types and in vivo models will continue to refine our understanding of the therapeutic potential of this compound.

References

- 1. This compound attenuates osteoarthritis by modulating synovial macrophage polarization through inactivating COX-2/PGE2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carrageenan-induced paw edema in rat elicits a predominant prostaglandin E2 (PGE2) response in the central nervous system associated with the induction of microsomal PGE2 synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of the COX-2 selective inhibitor l-745,337 on inflammation and organ prostaglandin E2 (PGE2) levels in adjuvant arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Imrecoxib in Preclinical Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Imrecoxib, a novel non-steroidal anti-inflammatory drug (NSAID), has demonstrated significant anti-inflammatory, analgesic, and antipyretic properties in a range of preclinical models. This technical guide provides an in-depth summary of the pharmacodynamic profile of this compound, focusing on its mechanism of action, efficacy in various animal models, and the detailed experimental protocols utilized in these foundational studies. The information is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and inflammation research.

Mechanism of Action: Selective COX-2 Inhibition

This compound exerts its therapeutic effects primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is an inducible enzyme that is upregulated during inflammatory processes and is responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[1] In contrast, COX-1 is a constitutively expressed enzyme involved in physiological functions, such as protecting the gastric mucosa.[2] By selectively targeting COX-2, this compound effectively reduces the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects commonly associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.[1][2]

Preclinical studies have quantified the selective inhibitory activity of this compound on COX-1 and COX-2. In a whole-cell assay using murine peritoneal macrophages, this compound demonstrated a significant preference for COX-2 inhibition.[3] Furthermore, investigations using the human macrophage cell line U937 revealed that this compound dose-dependently inhibits COX-2 mRNA expression without affecting COX-1 mRNA expression.[3][4] This indicates that its mechanism extends to the transcriptional level, further contributing to its selective anti-inflammatory action.

A key aspect of this compound's pharmacodynamic profile is its modulation of macrophage polarization.[5] Studies have shown that this compound promotes the polarization of pro-inflammatory M1 macrophages towards an anti-inflammatory M2 phenotype.[5] This effect is mediated through the inactivation of the COX-2/PGE2 signaling pathway.[5][6] By reducing the production of prostaglandin (B15479496) E2 (PGE2), this compound helps to resolve inflammation and protect cartilage in models of osteoarthritis.[5]

Preclinical Efficacy

The anti-inflammatory and analgesic efficacy of this compound has been evaluated in various well-established preclinical models of acute and chronic inflammation.

Acute Inflammation

In the rat carrageenan-induced paw edema model, a classic test for acute inflammation, this compound demonstrated potent anti-inflammatory effects.[3][4] Oral administration of this compound at doses of 5, 10, and 20 mg/kg significantly inhibited the edema response, with a potency comparable to that of rofecoxib.[3][4]

Chronic Inflammation

The efficacy of this compound in a chronic inflammatory setting was assessed using the rat adjuvant-induced arthritis model.[3][4] In this model, which mimics certain aspects of rheumatoid arthritis, daily administration of this compound at doses of 10 and 20 mg/kg effectively reduced secondary paw swelling.[3][4] The potency of this compound in this chronic model was also found to be comparable to rofecoxib.[4]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data from preclinical studies on this compound.

| Parameter | Value | Cell/Enzyme System | Reference |

| COX-1 IC50 | 115 ± 28 nmol/L | Murine Peritoneal Macrophages | [3][7] |

| COX-2 IC50 | 18 ± 4 nmol/L | Murine Peritoneal Macrophages | [3][7] |

| COX-1/COX-2 IC50 Ratio | 6.39 | - | [7][8] |

Table 1: In Vitro COX Inhibition by this compound

| Animal Model | Dosing Regimen (Oral) | Outcome | Reference |

| Rat Carrageenan-Induced Paw Edema | 5, 10, and 20 mg/kg | Effective inhibition of edema | [3] |

| Rat Adjuvant-Induced Arthritis | 10 and 20 mg/kg/day | Reduction in secondary paw swelling | [3] |

Table 2: In Vivo Efficacy of this compound in Inflammation Models

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental designs discussed, the following diagrams are provided.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound: a novel and selective cyclooxygenase 2 inhibitor with anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. This compound attenuates osteoarthritis by modulating synovial macrophage polarization through inactivating COX-2/PGE2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Imrecoxib and its Effects on Cellular Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imrecoxib is a moderately selective cyclooxygenase-2 (COX-2) inhibitor that has demonstrated a dual role in the regulation of cellular apoptosis.[1][2][3][4] Primarily recognized for its anti-inflammatory properties, this compound's influence on apoptotic pathways is context-dependent, varying between cell types such as chondrocytes and cancer cells. In osteoarthritis models, this compound exhibits a protective effect by inhibiting chondrocyte apoptosis, a process mediated through the downregulation of the COX-2/PGE2 signaling pathway.[1][5][6][7] Conversely, in the realm of oncology, the effects of COX-2 inhibitors are more complex. While many COX-2 inhibitors are known to induce apoptosis in cancer cells, some studies suggest that this compound, particularly in combination with other chemotherapeutic agents, may modulate apoptosis to enhance overall anti-tumor efficacy through mechanisms that may include the regulation of Survivin and Caspase-3.[7][8] This guide provides a comprehensive overview of the current understanding of this compound's effects on cellular apoptosis, detailing the involved signaling pathways, presenting quantitative data from key studies, and outlining relevant experimental protocols.

Mechanism of Action of this compound

This compound's primary mechanism of action is the selective inhibition of the COX-2 enzyme.[2] COX-2 is an inducible enzyme that is upregulated during inflammatory processes and in certain pathologies, including cancer. It is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2] By inhibiting COX-2, this compound reduces the production of these pro-inflammatory prostaglandins.[2]

Table 1: Inhibitory Concentration of this compound

| Target | IC50 Value | Reference |

| COX-1 | 115 ± 28 nmol/L | [3][4][9] |

| COX-2 | 18 ± 4 nmol/L | [3][4][9] |

This compound's Dichotomous Role in Cellular Apoptosis

Inhibition of Apoptosis in Chondrocytes

In the context of osteoarthritis, a condition characterized by cartilage degradation, this compound has been shown to exert a chondroprotective effect by inhibiting apoptosis of chondrocytes.[1][7] This anti-apoptotic effect is primarily attributed to the inhibition of the COX-2 signaling pathway.[1][7] A key study demonstrated that conditioned medium from macrophages treated with this compound significantly reduced the rate of chondrocyte apoptosis in a dose-dependent manner.[5]

Table 2: Effect of this compound-Conditioned Macrophage Medium on Chondrocyte Apoptosis

| Treatment Group | Apoptosis Rate (%) | Reference |

| M1-Conditioned Medium (Control) | Not specified, but significantly higher than treatment groups | [5] |

| Low-Dose this compound-CM | 19.50 ± 1.50 | [5] |

| Medium-Dose this compound-CM | 16.10 ± 0.85 | [5] |

| High-Dose this compound-CM | 9.07 ± 1.90 | [5] |

Modulation of Apoptosis in Cancer Cells

The role of this compound in cancer cell apoptosis is more nuanced. While many selective COX-2 inhibitors, such as Celecoxib (B62257), are known to induce apoptosis in various cancer cell lines,[10][11] evidence suggests that this compound's effect may be modulatory, especially when used in combination therapy. One study reported that this compound, in conjunction with the chemotherapeutic agent oxaliplatin, enhanced the anti-tumor effect in a human colon cancer model by inhibiting apoptosis through the modulation of Survivin and Caspase-3.[7][8] This suggests that in certain cancer contexts, the anti-tumor benefits of this compound may derive from other mechanisms, such as the inhibition of angiogenesis, rather than direct induction of apoptosis.[8]

It is important to note that many of the detailed molecular studies on apoptosis induction by selective COX-2 inhibitors have been conducted with Celecoxib. Given the structural and functional similarities, the signaling pathways elucidated for Celecoxib are highly relevant and provide a framework for understanding the potential mechanisms of this compound in inducing apoptosis in cancer cells, should this occur in specific contexts.

Signaling Pathways Involved in this compound-Mediated Apoptotic Effects

The apoptotic effects of this compound and other COX-2 inhibitors are mediated by a complex interplay of signaling pathways.

COX-2/PGE2 Signaling Pathway

The primary pathway influenced by this compound is the COX-2/PGE2 pathway.[5][6] By inhibiting COX-2, this compound prevents the synthesis of prostaglandin (B15479496) E2 (PGE2), a key signaling molecule that can promote cell survival and inhibit apoptosis.

Figure 1. this compound inhibits the COX-2/PGE2 signaling pathway.

Intrinsic (Mitochondrial) Apoptosis Pathway

Studies on Celecoxib suggest that COX-2 inhibitors can trigger the intrinsic apoptosis pathway.[12] This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c, which subsequently activates caspases. Specifically, Celecoxib has been shown to downregulate the anti-apoptotic protein Mcl-1 and require the pro-apoptotic protein Noxa to induce apoptosis.[12]

Caspase Activation

Both the intrinsic and extrinsic pathways of apoptosis converge on the activation of caspases, a family of cysteine proteases that execute the apoptotic program. COX-2 inhibitors like Celecoxib have been demonstrated to activate initiator caspases (Caspase-8 and -9) and executioner caspases (Caspase-3).[13][14][15]

Figure 2. General overview of caspase activation in apoptosis potentially modulated by COX-2 inhibitors.

NF-κB, PI3K/Akt, and MAPK Signaling Pathways

COX-2 inhibitors can also modulate other critical signaling pathways that regulate apoptosis:

-

NF-κB Signaling: The NF-κB pathway is a key regulator of inflammation and cell survival. Inhibition of this pathway by COX-2 inhibitors can promote apoptosis in cancer cells.[15][16]

-

PI3K/Akt Signaling: The PI3K/Akt pathway is a major pro-survival pathway. Inhibition of Akt phosphorylation by COX-2 inhibitors can lead to the activation of pro-apoptotic proteins and subsequent cell death.[14][17][18]

-

MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways, including JNK and p38, are often activated by cellular stress and can play a pro-apoptotic role.[1][19] Some COX-2 inhibitors have been shown to modulate MAPK signaling to enhance apoptosis.[20][21][22]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and its effects on apoptosis.

Cell Culture and Treatment

-

Cell Lines: Human chondrocytes, colon cancer cell lines (e.g., LOVO), or other relevant cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

This compound Preparation: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Working concentrations are made by diluting the stock solution in fresh culture medium.

-

Treatment: Cells are seeded in culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO). The incubation time will vary depending on the specific experiment (e.g., 24, 48, or 72 hours).

Apoptosis Detection by TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Fixation: After treatment, cells grown on coverslips are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[23]

-

Permeabilization: Cells are permeabilized with 0.25% Triton X-100 in PBS for 20 minutes at room temperature to allow entry of the labeling enzyme.[23]

-

TUNEL Reaction: The TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP, is added to the cells and incubated in a humidified chamber at 37°C for 60 minutes, protected from light.[24]

-

Counterstaining and Imaging: The cell nuclei are counterstained with a DNA-binding dye such as DAPI. The coverslips are then mounted on microscope slides, and the cells are visualized using a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence in their nuclei.

Figure 3. Experimental workflow for the TUNEL assay.

Western Blot Analysis of Apoptotic Proteins

Western blotting is used to detect changes in the expression levels of key apoptotic proteins.

-

Protein Extraction: Following treatment, cells are washed with cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail. The cell lysates are centrifuged, and the supernatant containing the total protein is collected.

-

Protein Quantification: The protein concentration of each sample is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) and a loading control (e.g., β-actin or GAPDH).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates a complex and cell-type-specific influence on cellular apoptosis. Its established role in inhibiting chondrocyte apoptosis underscores its therapeutic potential in osteoarthritis. In the context of cancer, its effects are less direct and may involve the modulation of apoptotic pathways to synergize with other anti-cancer therapies. The signaling pathways implicated in the apoptotic effects of COX-2 inhibitors, including the intrinsic mitochondrial pathway, caspase activation, and the NF-κB, PI3K/Akt, and MAPK pathways, provide a roadmap for further investigation into the precise molecular mechanisms of this compound. The experimental protocols detailed herein offer a standardized approach for researchers to further elucidate the multifaceted role of this compound in the intricate process of cellular apoptosis.

References

- 1. This compound: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound: Advances in Pharmacology and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound attenuates osteoarthritis by modulating synovial macrophage polarization through inactivating COX-2/PGE2 signaling pathway [frontiersin.org]

- 5. This compound attenuates osteoarthritis by modulating synovial macrophage polarization through inactivating COX-2/PGE2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. dovepress.com [dovepress.com]

- 9. This compound: a novel and selective cyclooxygenase 2 inhibitor with anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. COX-2 independent induction of cell cycle arrest and apoptosis in colon cancer cells by the selective COX-2 inhibitor celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting apoptosis pathways by Celecoxib in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential effects of anti-apoptotic Bcl-2 family members Mcl-1, Bcl-2, and Bcl-xL on celecoxib-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Celecoxib regulates apoptosis and autophagy via the PI3K/Akt signaling pathway in SGC-7901 gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The nonsteroidal anti-inflammatory drug celecoxib suppresses the growth and induces apoptosis of human glioblastoma cells via the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Celecoxib induces apoptosis in cervical cancer cells independent of cyclooxygenase using NF-κB as a possible target - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of COX-2 and PI3K/AKT Pathways to Prevent Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Celecoxib regulates apoptosis and autophagy via the PI3K/Akt signaling pathway in SGC-7901 gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Parecoxib Enhances Resveratrol against Human Colorectal Cancer Cells through Akt and TXNDC5 Inhibition and MAPK Regulation [mdpi.com]

- 21. Parecoxib Enhances Resveratrol against Human Colorectal Cancer Cells through Akt and TXNDC5 Inhibition and MAPK Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - UK [thermofisher.com]

- 24. genscript.com [genscript.com]

Investigating the Anti-inflammatory Properties of Imrecoxib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imrecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that has demonstrated significant anti-inflammatory properties in a variety of preclinical and clinical studies. This technical guide provides an in-depth overview of the core scientific findings related to this compound's anti-inflammatory effects, with a focus on its mechanism of action, experimental validation, and relevant signaling pathways. Detailed experimental protocols, quantitative data summaries, and visual representations of key processes are presented to support further research and development efforts in the field of inflammation and pain management.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including osteoarthritis, rheumatoid arthritis, and certain cancers. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy. Traditional NSAIDs inhibit both cyclooxygenase-1 (COX-1) and COX-2 enzymes. COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, while COX-2 is inducible and its expression is upregulated during inflammation, leading to the production of pro-inflammatory prostaglandins (B1171923).[1][2] The selective inhibition of COX-2 is a key strategy to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.

This compound is a novel diaryl-substituted pyrrolone derivative that acts as a selective COX-2 inhibitor.[2] This document details the scientific evidence supporting the anti-inflammatory properties of this compound, providing a valuable resource for the scientific community.

Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism underlying the anti-inflammatory effects of this compound is its selective inhibition of the COX-2 enzyme.[1] By targeting COX-2, this compound effectively reduces the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][3]

In Vitro Enzyme Inhibition

This compound has been shown to be a potent and selective inhibitor of COX-2 over COX-1 in whole-cell assays. The half-maximal inhibitory concentration (IC50) values demonstrate its higher affinity for the inducible COX-2 enzyme compared to the constitutive COX-1 enzyme. This selectivity is the basis for its improved gastrointestinal safety profile compared to non-selective NSAIDs.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the anti-inflammatory properties of this compound.

Table 1: In Vitro COX Enzyme Inhibition

| Enzyme | Cell Line | IC50 (nmol/L) | Reference |

| COX-1 | Murine Peritoneal Macrophages | 115 ± 28 | [4] |

| COX-2 | Murine Peritoneal Macrophages | 18 ± 4 | [4] |

Table 2: In Vivo Anti-inflammatory Efficacy

| Animal Model | Species | Doses (mg/kg) | Effect | Reference |

| Carrageenan-induced Paw Edema | Rat | 5, 10, 20 | Effective inhibition of acute inflammation | [4] |

| Adjuvant-induced Arthritis | Rat | 10, 20 | Effective inhibition of chronic inflammation | [4] |

Table 3: Effect of this compound on Gene Expression

| Gene | Cell Line | Treatment | Effect | Reference |

| COX-2 mRNA | Human Macrophage (U937) | This compound (0.1, 1, 10 µM) | Selective and dose-dependent inhibition | [4] |

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.

COX-2/PGE2 Signaling Pathway

The canonical pathway inhibited by this compound is the COX-2/prostaglandin (B15479496) E2 (PGE2) signaling pathway. Inflammatory stimuli trigger the expression of COX-2, which in turn catalyzes the conversion of arachidonic acid to prostaglandins, including PGE2. PGE2 is a potent inflammatory mediator that contributes to vasodilation, increased vascular permeability, and pain sensitization. By inhibiting COX-2, this compound directly blocks the production of PGE2, thereby attenuating the inflammatory response.[5]

Modulation of Macrophage Polarization

Recent studies have indicated that this compound can modulate the polarization of macrophages, key immune cells in inflammation. It has been shown to promote a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[6] This effect is, at least in part, mediated through the inhibition of the COX-2/PGE2 pathway, which is known to influence macrophage function.[5]

Potential Involvement of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including COX-2. While direct studies on this compound's effect on the NF-κB pathway are emerging, it is plausible that by inhibiting a downstream effector of NF-κB (COX-2), this compound may indirectly influence the overall inflammatory signaling cascade. Further research is warranted to fully elucidate the interplay between this compound and the NF-κB pathway.[7][8]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Whole-Cell COX Inhibition Assay

-

Cell Type: Murine peritoneal macrophages.

-

Induction of COX-1 and COX-2:

-

COX-1: Cells are stimulated with calcimycin (B1668216) (a calcium ionophore) to induce constitutive COX-1 activity.

-

COX-2: Cells are stimulated with lipopolysaccharide (LPS) to induce the expression and activity of COX-2.

-

-

Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period before the addition of arachidonic acid.

-

Measurement: The production of prostaglandins (e.g., PGE2) in the cell supernatant is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or radioimmunoassay (RIA).

-

Analysis: IC50 values are calculated by determining the concentration of this compound that causes 50% inhibition of prostaglandin production compared to the vehicle-treated control.

In Vitro RT-PCR for COX-2 mRNA Expression

-

Cell Line: Human macrophage cell line U937.

-

Cell Culture and Treatment: U937 cells are cultured under standard conditions and then treated with different concentrations of this compound for 24 hours.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and its quality and quantity are determined. First-strand complementary DNA (cDNA) is synthesized from the total RNA using reverse transcriptase.

-

Quantitative Real-Time PCR (qPCR): qPCR is performed using specific primers for COX-2 and a housekeeping gene (e.g., GAPDH) for normalization. The reaction is typically run for 40 cycles.

-

Data Analysis: The relative expression of COX-2 mRNA is calculated using the 2-ΔΔCt method.

In Vivo Carrageenan-Induced Paw Edema in Rats

-

Animals: Male Sprague-Dawley or Wistar rats.

-

Induction of Inflammation: A sub-plantar injection of 1% carrageenan solution (in sterile saline) is administered into the right hind paw of the rats.

-

Drug Administration: this compound is administered orally (i.g.) at doses of 5, 10, and 20 mg/kg one hour before the carrageenan injection.

-

Measurement of Edema: The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the drug-treated groups to the vehicle-treated control group.

In Vivo Adjuvant-Induced Arthritis in Rats

-

Animals: Lewis or Sprague-Dawley rats.

-

Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the tail or footpad.

-

Drug Administration: this compound is administered orally daily at doses of 10 and 20 mg/kg, starting from the day of adjuvant injection or after the onset of arthritis.

-

Assessment of Arthritis: The severity of arthritis is evaluated by measuring paw volume, and scoring clinical signs such as erythema, swelling, and joint ankylosis over a period of several weeks.

-

Data Analysis: The effect of this compound on the development and progression of arthritis is compared to the vehicle-treated control group.

Clinical Evidence in Osteoarthritis

Clinical trials have demonstrated the efficacy and safety of this compound in the management of osteoarthritis.[9][10] In a multicenter, double-blind, randomized controlled phase II trial, this compound at doses of 50 mg, 100 mg, and 200 mg twice daily was shown to be effective and safe in treating osteoarthritis over a 12-week period, with the 100 mg twice-daily dose being proposed for phase III trials.[10]

Conclusion

This compound is a potent and selective COX-2 inhibitor with well-documented anti-inflammatory properties. Its mechanism of action, centered on the inhibition of the COX-2/PGE2 pathway, has been validated through a series of in vitro and in vivo studies. The quantitative data and detailed experimental protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals. Furthermore, emerging evidence on its ability to modulate macrophage polarization opens new avenues for understanding its full therapeutic potential. Continued investigation into the intricate signaling pathways affected by this compound will be crucial for optimizing its clinical application and exploring its utility in a broader range of inflammatory conditions.

References

- 1. chondrex.com [chondrex.com]

- 2. researchgate.net [researchgate.net]

- 3. inotiv.com [inotiv.com]

- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound attenuates osteoarthritis by modulating synovial macrophage polarization through inactivating COX-2/PGE2 signaling pathway [frontiersin.org]

- 6. This compound attenuates osteoarthritis by modulating synovial macrophage polarization through inactivating COX-2/PGE2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 10. researchgate.net [researchgate.net]

Imrecoxib's Role in Modulating Macrophage Polarization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imrecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a nonsteroidal anti-inflammatory drug (NSAID) primarily utilized for its analgesic and anti-inflammatory properties in conditions such as osteoarthritis.[1][2] Emerging evidence has illuminated a more nuanced role for this compound beyond simple prostaglandin (B15479496) inhibition, highlighting its capacity to modulate the inflammatory microenvironment by influencing macrophage polarization. This technical guide provides an in-depth examination of the mechanisms by which this compound shifts macrophages from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype, its effects on relevant signaling pathways, and the experimental methodologies used to elucidate these functions. The information presented is intended to support further research and drug development efforts in the field of inflammatory and autoimmune diseases.

Core Mechanism of Action: Selective COX-2 Inhibition

This compound's primary mechanism of action is the selective inhibition of the COX-2 enzyme.[1] COX-2 is typically induced during inflammatory processes and is responsible for converting arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[1][2] Unlike non-selective NSAIDs that inhibit both COX-1 and COX-2, this compound's selectivity for COX-2 is attributed to its specific molecular structure.[1] This selectivity allows it to reduce the synthesis of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with the inhibition of COX-1, which is involved in protecting the gastric mucosa.[1][2]

Modulation of Macrophage Polarization

Recent studies have demonstrated that this compound's anti-inflammatory effects are, in part, mediated by its ability to modulate macrophage polarization. Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes in response to microenvironmental cues. The two major polarization states are the classically activated (M1) and alternatively activated (M2) macrophages. M1 macrophages are pro-inflammatory, while M2 macrophages are associated with anti-inflammatory responses and tissue repair.

A key study has shown that this compound promotes the polarization of M1 macrophages toward the M2 phenotype both in vivo and in vitro. This shift is crucial in attenuating the chronic inflammation characteristic of diseases like osteoarthritis.

In Vitro Evidence

In vitro experiments using the RAW264.7 macrophage cell line have shown that this compound dose-dependently reduces the expression of M1-related genes while increasing the expression of M2-related genes.[3]

In Vivo Evidence

In a mouse model of osteoarthritis (destabilization of the medial meniscus - DMM), treatment with this compound was found to promote the polarization of synovial macrophages from the M1 to the M2 phenotype. This was evidenced by a decrease in the M1 marker CD86+ and an increase in the M2 marker CD206+ in the synovial tissue of this compound-treated mice.[3]

Signaling Pathway: Inactivation of the COX-2/PGE2 Pathway

The modulation of macrophage polarization by this compound is mediated through the inactivation of the COX-2/PGE2 signaling pathway. In inflammatory conditions, the upregulation of COX-2 leads to increased production of prostaglandin E2 (PGE2). Heightened levels of PGE2 can promote a pro-inflammatory M1 macrophage phenotype. By selectively inhibiting COX-2, this compound reduces the synthesis of PGE2, thereby creating a microenvironment that favors the polarization of macrophages towards the anti-inflammatory M2 phenotype.[3][4]

This compound inhibits COX-2, reducing PGE2 and shifting macrophage polarization from M1 to M2.

Quantitative Data Summary

| Experiment | Model | Treatment | Outcome Measure | Result | Reference |

| In Vitro Macrophage Polarization | RAW264.7 macrophages | This compound | Gene expression of M1 markers (IL-6, IL-1β, TNF-α, IL-12, iNOS) | Dose-dependent decrease (p < 0.01) | [3] |

| In Vitro Macrophage Polarization | RAW264.7 macrophages | This compound | Gene expression of M2 markers (Arg-1, CD206) | Dose-dependent increase (p < 0.01) | [3] |

| In Vivo Macrophage Polarization | DMM mouse model | This compound | Percentage of CD86+ cells (M1) in synovial tissue | Significant decrease | [3] |

| In Vivo Macrophage Polarization | DMM mouse model | This compound | Percentage of CD206+ cells (M2) in synovial tissue | Significant increase | [3] |

| PGE2 Secretion | LPS-stimulated RAW264.7 macrophages | This compound | PGE2 levels in supernatant | Significant decrease (p < 0.01) | [3] |

| COX-2 Inhibition | Murine peritoneal macrophages | This compound | IC50 for COX-2 | 18 ± 4 nmol/L | [5][6] |

| COX-1 Inhibition | Murine peritoneal macrophages | This compound | IC50 for COX-1 | 115 ± 28 nmol/L | [6] |

Detailed Experimental Protocols

In Vitro Macrophage Polarization Assay

-

Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are seeded in 6-well plates and treated with varying concentrations of this compound for a specified period (e.g., 24 hours).

-

RNA Extraction and qRT-PCR: Total RNA is extracted from the cells using a suitable kit. cDNA is synthesized by reverse transcription. Quantitative real-time PCR is performed to measure the relative mRNA expression levels of M1 markers (e.g., Il6, Il1b, Tnf, Nos2) and M2 markers (e.g., Arg1, Mrc1). Gene expression is normalized to a housekeeping gene (e.g., Gapdh).

Workflow for in vitro analysis of this compound's effect on macrophage polarization.

In Vivo Osteoarthritis Model and Macrophage Polarization Analysis

-

Animal Model: The destabilization of the medial meniscus (DMM) model is surgically induced in mice to mimic osteoarthritis.

-

Treatment: Following surgery, mice are treated with this compound or a vehicle control, typically via oral gavage, for a specified duration.

-

Tissue Collection and Preparation: At the end of the treatment period, the knee joints are harvested. The synovial tissue is dissected for further analysis.

-

Immunofluorescence Staining: The synovial tissue is fixed, sectioned, and stained with fluorescently labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) macrophage markers. Nuclei are counterstained with DAPI.

-

Microscopy and Quantification: The stained sections are visualized using a fluorescence microscope, and the percentage of positively stained cells for each marker is quantified.

Measurement of PGE2 Levels

-

Cell Culture and Stimulation: RAW264.7 macrophages are seeded and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and COX-2 expression.

-

Treatment: The LPS-stimulated cells are treated with this compound.

-

Supernatant Collection: After the treatment period, the cell culture supernatant is collected.

-

ELISA: The concentration of PGE2 in the supernatant is measured using a commercially available ELISA kit according to the manufacturer's instructions.

Conclusion and Future Directions

The available evidence strongly supports the role of this compound in modulating macrophage polarization through the inhibition of the COX-2/PGE2 signaling pathway. This mechanism contributes to its anti-inflammatory effects and provides a rationale for its therapeutic use in inflammatory conditions beyond its direct analgesic properties.

Future research should focus on:

-

Investigating the effects of this compound on macrophage polarization in other inflammatory and autoimmune disease models.

-

Exploring the downstream signaling events that are affected by the reduction in PGE2 and lead to the M2 phenotype switch.

-

Evaluating the potential of this compound in combination with other immunomodulatory agents to achieve synergistic therapeutic effects.

This in-depth understanding of this compound's immunomodulatory functions opens new avenues for its clinical application and for the development of novel therapeutics targeting macrophage polarization in a range of diseases.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound attenuates osteoarthritis by modulating synovial macrophage polarization through inactivating COX-2/PGE2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound attenuates osteoarthritis by modulating synovial macrophage polarization through inactivating COX-2/PGE2 signaling pathway [frontiersin.org]

- 5. | BioWorld [bioworld.com]

- 6. This compound: a novel and selective cyclooxygenase 2 inhibitor with anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Imrecoxib's Chondroprotective Effects: A Deep Dive into Gene Expression Modulation

A Technical Guide for Researchers and Drug Development Professionals

Imrecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, demonstrates significant potential in the management of osteoarthritis (OA) not only by alleviating symptoms but also by exerting a protective effect on chondrocytes, the primary cells in cartilage.[1][2] This technical guide synthesizes the current understanding of this compound's impact on gene expression in chondrocytes, providing an in-depth analysis of its mechanism of action, relevant signaling pathways, and detailed experimental protocols for researchers in the field.

Core Mechanism of Action: Selective COX-2 Inhibition